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Researchers have employed trans-3-octene to explore the influence of the position of a double bond and the length of a carbon chain in a specific type of chemical reaction called oligomerization. PubChem, National Institutes of Health: )
In a 2010 study published in the journal Green Chemistry, scientists investigated the oligomerization of alkenes derived from biomass, which are renewable resources. They utilized trans-3-octene, an alkene with a specific chain length and double bond position, to understand how these factors affect the conversion process. Production of liquid hydrocarbon transportation fuels by oligomerization of biomass-derived C9 alkenes. Alonso DM, et al. Green Chemistry. 2010;12(6):992-999.:
Trans-3-Octene is an organic compound with the molecular formula . It is classified as an alkene, specifically a linear octene, where the double bond between carbon atoms is in the trans configuration. This structural characteristic influences its physical and chemical properties, such as boiling point and reactivity. Trans-3-Octene is primarily a colorless liquid at room temperature and has a characteristic odor. It is utilized in various industrial applications due to its reactivity and ability to undergo polymerization.
Trans-3-octene itself does not have a known biological mechanism of action. However, its reactivity as an alkene allows it to serve as a model molecule for studying alkene behavior in various reactions relevant to biological systems. For instance, it can be used to understand alkene epoxidation, a reaction involved in fatty acid metabolism [].
Trans-3-Octene can be synthesized through several methods:
Trans-3-Octene finds applications in various fields:
Research on interaction studies involving trans-3-Octene primarily focuses on its reactivity with other chemicals. Its interactions with oxygen have been noted to lead to potential hazards such as autooxidation. Studies have shown that under certain conditions, trans-3-Octene can react with reactive oxygen species, leading to various degradation products that may have implications for safety and storage .
Trans-3-Octene belongs to a family of octenes that share similar structural characteristics but differ in their configurations or chain lengths. Here are some comparable compounds:
| Compound | Structure Type | Configuration | Unique Features |
|---|---|---|---|
| 1-Octene | Linear Alkene | cis/trans | Used primarily in polymer production |
| 2-Octene | Linear Alkene | cis/trans | Important for synthesis of alcohols |
| 4-Octene | Linear Alkene | cis/trans | Less common; used in specialty chemicals |
| Octadiene | Diene | Multiple double bonds | Useful in synthetic rubber production |
Trans-3-Octene is unique due to its specific position of the double bond and its trans configuration, influencing its reactivity and applications compared to other octenes. Its ability to participate in diverse
The synthesis of trans-3-octene can be achieved through various catalytic methods, each offering different levels of selectivity and efficiency. These methods primarily involve isomerization of terminal alkenes or direct coupling reactions, catalyzed by different transition metal complexes and other catalytic systems.
Alkene isomerization represents one of the most important applications of organometallic chemistry in homogeneous catalysis. This transformation involves the migration of a double bond to an adjacent position through a 1,3-hydrogen shift, which is facilitated by transition metal catalysts. The isomerization of terminal alkenes to internal alkenes, such as the conversion of 1-octene to trans-3-octene, proceeds via two distinct mechanistic pathways:
The isomerization reaction generally proceeds through either an η¹-alkyl intermediate pathway or an η³-allyl intermediate pathway:
η¹-Alkyl Pathway: In this mechanism, the alkene first binds to a metal at a vacant site adjacent to a metal-hydrogen bond. The alkene then undergoes an insertion into the M-H bond, creating a vacant site. The resultant species undergoes hydrogen atom transfer from the alkyl moiety to produce the isomerized olefin while regenerating the M-H species.
η³-Allyl Pathway: This mechanism requires the presence of two vacant sites on the metal center. It proceeds through the formation of an η³-allyl intermediate, which results from C-H activation at the allylic position of the olefin after binding to the metal. This process also leads to the formation of a M-H bond. Subsequent hydrogen transfer from the metal back to the η³-allyl moiety produces the isomerized alkene product.
Research has shown that most reported cases of alkene isomerization proceed through the 1,3-hydrogen shift (allyl) mechanism rather than the generally more common 1,2-hydride shift (alkyl) mechanism.
Titanium complexes have demonstrated notable efficacy in catalyzing the isomerization of terminal olefins to internal olefins. Studies on the titanium-catalyzed isomerization of 1-octene have shown a sequential isomerization process:
The isomerization activity and selectivity depend significantly on the titanium catalyst used. For instance, when using Cp₂TiCl₂ (cyclopentadienyl titanium dichloride) in combination with LiAlH₄, the isomerization of 1-octene proceeds efficiently. However, when *Cp₂TiCl₂ (pentamethylcyclopentadienyl titanium dichloride) is used, 2-octene is obtained in lower yield, and further isomerization to 3-octene is significantly hindered.
Table 1: Titanium-Catalyzed Isomerization of 1-Octene to Internal Octenes
| Catalyst | Reaction Time | Products | Trans:Cis Ratio |
|---|---|---|---|
| Cp₂TiCl₂-LiAlH₄ | 1 hour | 2-octene (major) | 85:15 |
| Cp₂TiCl₂-LiAlH₄ | 3 hours | 2-octene, 3-octene, 4-octene | Varies |
| *Cp₂TiCl₂-LiAlH₄ | 3 hours | 2-octene (low yield) | 97:3 |
| *Cp₂TiCl₂-LiAlH₄ | 5 hours | No isomerization of 2-octene | - |
Nickel complexes represent another important class of catalysts for the isomerization and hydrogenation of alkenes. Research has demonstrated that the ligand environment around the nickel center plays a crucial role in determining the reaction pathway and product selectivity.
A systematic study involving 24 nickel(II) complexes with bidentate diphosphane ligands revealed distinct reactivity patterns:
Additional factors that enhance conversion include:
The most active isomerization catalyst precursor identified in research is [Ni(L3X)I₂], which achieves complete conversion of the substrate (TON = 1940) to isomerization products within 1 hour. When a catalytic amount of base is added, similar results can be obtained even in the absence of hydrogen gas.
For hydrogenation, the catalyst precursor [Ni(oMeO-L3X)(NH₃)(OAc)]PF₆ achieved a maximum TON of 4500 in 1 hour with 96% selectivity for n-octane.
Recent advances have demonstrated that both trans-3-octene and trans-4-octene can be selectively alkylated via Ni/H-catalyzed isomerization to give terminal alkylation products in good yields with excellent selectivity. This represents an important application of nickel catalysis for the functionalization of internal alkenes like trans-3-octene.
Table 2: Performance of Selected Nickel Catalysts in Octene Transformations
| Catalyst | Reaction Type | Conditions | Performance Metrics |
|---|---|---|---|
| [Ni(L3X)I₂] | Isomerization | Standard hydrogenation conditions, 1 hour | 100% conversion, TON = 1940 |
| [Ni(L3X)I₂] with base | Isomerization | No H₂, 1 hour | Similar to above |
| [Ni(oMeO-L3X)(NH₃)(OAc)]PF₆ | Hydrogenation | Standard conditions, 1 hour | TON = 4500, 96% selectivity for n-octane |
Cobalt oxide catalysts have emerged as efficient systems for the production of linear octenes through the oligomerization of shorter alkenes. These catalysts are particularly noteworthy for their high selectivity toward linear octene products.
Cobalt oxide on carbon catalysts demonstrate greater than 80% selectivity toward linear octenes in the oligomerization of 1-butene. The reaction pathway primarily involves a head-to-head coupling of two 1-butene molecules to form internal linear octenes, including trans-3-octene.
The product distribution from these reactions suggests several competing pathways:
The selectivity of linear octenes has been observed to decrease from 84% to 78% as conversion increases from 10% to 29%, indicating competing secondary reactions at higher conversions.
The active cobalt oxide catalysts typically contain both Co₃O₄ and CoO phases, as confirmed by X-ray diffraction (XRD), in situ Raman spectroscopy, and X-ray absorption spectroscopy (XAS). The cobalt oxide particle size in effective catalysts generally ranges from 5-10 nm.
Table 3: Linear Octene Production from 1-Butene Oligomerization over Cobalt Oxide Catalysts
| Conversion (%) | Selectivity to Linear Octenes (%) | Major Byproducts |
|---|---|---|
| 10 | 84 | Methyl-heptenes (~15.6%) |
| 29 | 78 | Methyl-heptenes (increased proportion) |
Recent developments in alkene isomerization have introduced non-transition metal catalysts that operate through different mechanisms. One notable example is the use of superbasic sodium amide catalysts for alkene isomerization under mild conditions.
Sodium 2,2,6,6-tetramethylpiperidide (NaTMP), a superbasic sodium amide, has been demonstrated to catalyze the isomerization of alkenes at room temperature under mild conditions. This represents a significant departure from traditional transition metal catalysts, which often require elevated temperatures or harsh conditions.
The use of superbasic sodium amide catalysts offers several potential advantages:
While specific data on the isomerization of 1-octene to trans-3-octene using NaTMP is limited in the current literature, this emerging area represents a promising direction for future research in alkene isomerization catalysis.
Acid-catalyzed isomerization of 1-octene to trans-3-octene proceeds via protonation of the double bond, forming a carbocation that undergoes hydride or alkyl shifts. Over Eta alumina catalysts at 350–450°C, isomerization selectivity toward branched C8 products (e.g., trans-3-octene) reaches 49–65%, driven by σ-bonded allylic carbanion intermediates [1]. These intermediates form when the carbocation abstracts a hydride from an adjacent carbon, generating a resonance-stabilized allylic species (Figure 1). Diffuse-reflectance infrared Fourier-transform spectroscopy (DRIFTS) studies on analogous n-butene systems confirm that double bond migration (DBM) follows an abstraction–addition (AB–AD) mechanism, where the allylic intermediate precedes cis-trans isomerization [2].
Table 1: Selectivity trends for trans-3-octene formation over Eta alumina [1]
| Temperature (°C) | Branched C8 Selectivity (%) | Double Bond Shift Selectivity (%) |
|---|---|---|
| 350 | 20 | 80 |
| 400 | 20–40 | 60–70 |
| 450 | 49–65 | <10 |
The decline in double bond shift selectivity at higher temperatures correlates with increased carbocation stability, favoring skeletal isomerization over positional shifts [1].
In Lewis acid systems such as AlCl3@γ-Al2O3, trans-3-octene forms via hydride transfer rather than direct protonation. Density functional theory (DFT) calculations reveal that AlCl3 activates the olefin through partial charge transfer, lowering the energy barrier for hydride migration [2]. Unlike Brønsted acid catalysts, which stabilize carbocations, Lewis acids promote a concerted mechanism where hydride transfer and double bond reorganization occur simultaneously. This pathway minimizes side reactions like cracking, as evidenced by <10% light hydrocarbon formation over Siralox 40 catalysts at 350°C [1].
The cis-trans isomerization of 2-octene to trans-3-octene follows an addition–abstraction (AD–AB) mechanism on silanol-rich zeolites. Here, the alkene adsorbs onto a silanol nest, forming a π-complex that undergoes reversible hydride addition and abstraction, ultimately stabilizing the trans configuration [2].
Current experimental studies on trans-3-octene lack explicit evidence for radical-mediated isomerization. However, theoretical frameworks suggest that photoredox catalysts could generate allylic radicals via single-electron transfer, enabling double bond migration. For example, visible-light excitation of metal-organic frameworks (MOFs) might produce radical intermediates that isomerize trans-3-octene through a chain-propagating mechanism. Despite this potential, no empirical data from the reviewed literature directly support radical pathways for trans-3-octene [1] [2] [3].
Zeolitic catalysts like ZSM-5 and Siralox 40 exhibit pore-dependent regioselectivity for trans-3-octene. ZSM-5’s microporous structure confines reactants, favoring linear isomerization (e.g., trans-2-octene) due to steric constraints, while Siralox 40’s mesopores accommodate bulkier intermediates, enhancing branched isomer yields [1]. Aluminum coordination in Eta alumina further modulates selectivity: tetrahedral Al³⁺ sites promote carbocation formation, whereas octahedral sites stabilize allylic intermediates, as shown by 27% coke deposition on Siralox 40 at 450°C [1].
Table 2: Catalyst pore properties and trans-3-octene selectivity [1]
| Catalyst | Pore Volume (cm³/g) | Carbon Deposition (%) | Trans-3-Octene Selectivity (%) |
|---|---|---|---|
| ZSM-5 | 0.12 | 15 | <5 |
| Siralox 40 | 0.58 | 27 | 50–60 |
| Eta Alumina | 0.35 | 20 | 49–65 |
Metal-ligand cooperativity in AlCl3@γ-Al2O3 enhances regioselectivity by polarizing the olefin’s π-electron cloud, directing hydride transfer to the γ-carbon. This effect is absent in non-coordinating acids like Amberlyst resins, which exhibit <4% branched isomer selectivity [3].
The oligomerization of trans-3-octene follows distinct mechanistic pathways that determine the structure and properties of the resulting dimeric products. Research has demonstrated that the coupling mechanism significantly influences selectivity and product distribution in oligomerization reactions [1] [2].
Head-to-head coupling represents the predominant mechanism for trans-3-octene dimerization, where two molecules couple through their terminal carbon atoms to form linear internal octenes. Studies using carbon-supported cobalt oxide catalysts have shown that head-to-head coupling rates are consistently higher than head-to-tail coupling rates, resulting in linear octene selectivities of 70-85% [1] [2]. The product distribution from head-to-head coupling follows a specific pattern: 3-octene > trans-2-octene > cis-2-octene > 4-octene, with this selectivity order maintained across various reaction conditions [1].
Head-to-tail coupling, conversely, involves the connection of the terminal carbon of one molecule to an internal carbon of another, producing branched methyl-heptenes. This mechanism accounts for approximately 15-20% of the total product distribution under optimal conditions [1]. The major products from head-to-tail coupling include trans-3-methyl-2-heptene, trans- and cis-5-methyl-3-heptene, and trans- and cis-5-methyl-2-heptene [1]. The selectivity toward head-to-tail products increases with higher conversion rates, suggesting that these reactions become more favorable under conditions of extended contact time [1].
Manganese-catalyzed systems have demonstrated exceptional selectivity for head-to-head coupling, achieving up to 99% selectivity for Z-1,3-enyne formation through stereoselective dimerization [3]. The mechanism involves the formation of a 16-electron manganese acetylide complex that promotes head-to-head coupling with significantly lower energy barriers compared to head-to-tail pathways [3]. Density functional theory calculations have revealed that head-to-head coupling requires approximately 2 kcal/mol less activation energy than head-to-tail coupling, explaining the observed selectivity preferences [3].
The coupling mechanism selectivity is influenced by several factors including catalyst structure, reaction temperature, and reactant concentration. Ion-exchange resin catalysts demonstrate high selectivity toward head-to-head coupling, with studies reporting C8 selectivities exceeding 98% under optimized conditions [4] [5]. The Brønsted acid sites in these catalysts preferentially stabilize the transition states associated with head-to-head coupling, leading to enhanced selectivity [4].
Continuous flow reactor systems have emerged as highly effective platforms for optimizing trans-3-octene oligomerization, offering superior control over reaction parameters and product distribution compared to batch processes [6] [7]. The design and operation of continuous flow reactors directly impact the selectivity and yield of C8 products through precise control of temperature profiles, residence time distribution, and mass transfer characteristics [6].
Temperature control represents a critical parameter in continuous flow reactor optimization. Studies have demonstrated that uniform temperature distribution within ±1°C is essential for maintaining consistent product selectivity [6]. Modeling studies using finite element analysis have shown that temperature gradients as small as 1°C can significantly impact reaction rates and product distribution [6]. The length required to reach 99% of the stabilized temperature varies with flow rate: at 2 mL/min, approximately 1.6 meters of reactor length is needed, while at 10 mL/min, this increases to 23.6 meters [6].
Flow rate optimization is crucial for achieving desired C8 product distributions. Research has established that optimal flow rates range from 2-10 mL/min, with higher flow rates providing better temperature control but reduced conversion per pass [6]. The relationship between flow rate and residence time directly affects the extent of oligomerization, with shorter residence times favoring dimer formation while longer residence times promote higher oligomer formation [6].
Reactor geometry significantly influences product distribution through its effect on mass transfer and mixing characteristics. Fixed-bed continuous flow reactors with 1.27 cm outer diameter tubing have demonstrated optimal performance for trans-3-octene oligomerization, providing sufficient residence time while maintaining adequate heat transfer [7]. The catalyst bed configuration affects both conversion and selectivity, with uniform catalyst packing essential for consistent performance [7].
Contact time optimization has been identified as a key parameter for controlling C8 product distribution. Studies have shown that contact times between 0.5-2.0 hours provide optimal balance between conversion and selectivity [6]. Shorter contact times favor primary oligomerization products, while extended contact times promote secondary reactions and branching [6]. The optimal contact time depends on catalyst activity, with more active catalysts requiring shorter contact times to achieve desired conversion levels [7].
Space velocity control enables fine-tuning of product distribution by controlling the ratio of reactant flow rate to catalyst mass. Research has demonstrated that space velocities between 0.25-14.14 h⁻¹ provide optimal performance, with lower space velocities favoring higher conversion but potentially reducing selectivity due to overcracking [1]. The relationship between space velocity and product distribution follows predictable patterns, enabling process optimization through systematic variation of this parameter [1].
Ion-exchange resin catalysts have demonstrated exceptional performance in trans-3-octene dimerization processes, offering unique advantages including high acid site density, tunable porosity, and excellent stability under reaction conditions [8] [4] [5]. These catalysts operate through Brønsted acid mechanisms, where sulfonic acid groups (-SO₃H) provide the active sites for alkene activation and subsequent coupling reactions [4].
The most widely studied ion-exchange resin catalyst is Amberlyst 15, a macroporous polystyrene-based material with high sulfonic acid content [9] [10]. This catalyst has demonstrated remarkable selectivity for C8 products, achieving dimerization selectivities exceeding 98% under optimized conditions [4]. The high selectivity is attributed to the unique pore structure and acid site distribution, which favor the formation of dimeric products while minimizing higher oligomer formation [4].
Thermal stability represents a crucial consideration for ion-exchange resin catalysts in dimerization applications. Research has shown that cationic exchange resins exhibit optimal performance below 120°C, with significant deactivation occurring at higher temperatures due to desulfonation reactions [5]. The thermal stability can be enhanced through careful selection of polymer backbone and crosslinking density, with some advanced resins stable up to 190°C [11].
The mechanism of ion-exchange resin catalyzed dimerization involves several sequential steps. First, the alkene substrate adsorbs onto the catalyst surface and undergoes protonation by sulfonic acid groups to form a carbocation intermediate [4]. This carbocation then reacts with a second alkene molecule through either head-to-head or head-to-tail coupling, depending on the electronic and steric factors [4]. The resulting dimer desorbs from the catalyst surface, regenerating the active acid site [4].
Product selectivity in ion-exchange resin catalyzed dimerization depends on several factors including reaction temperature, pressure, and catalyst properties. Studies have demonstrated that C8 selectivity exceeds 99% at temperatures between 50-80°C, with selectivity decreasing at higher temperatures due to increased cracking and isomerization reactions [4]. The selectivity toward specific C8 isomers (2,4,4-trimethylpentene-1 versus 2,4,4-trimethylpentene-2) depends on the acid strength and pore structure of the resin [4].
Catalyst deactivation in ion-exchange resin systems occurs through multiple mechanisms including desulfonation, polymer degradation, and active site blockage by heavy oligomers [5]. The rate of deactivation depends on reaction conditions, with higher temperatures and longer contact times accelerating catalyst decay [5]. Regeneration of spent catalysts can be achieved through solvent washing and acid treatment, though multiple regeneration cycles typically result in gradual performance loss [8].
Advanced ion-exchange resin catalysts have been developed with improved thermal stability and enhanced selectivity. TREVERLYST CAT360 and CAT410 represent examples of thermally stable resins capable of operation up to 150°C and 190°C respectively [11]. These materials demonstrate improved stability while maintaining high activity and selectivity for dimerization reactions [11].
Machine learning methodologies have emerged as powerful tools for predicting and optimizing selectivity in trans-3-octene oligomerization reactions, offering unprecedented insights into complex reaction mechanisms and enabling rational catalyst design [12] [13] [14]. These approaches leverage large datasets of experimental and computational data to identify patterns and relationships that traditional methods cannot easily discern [13].
Shapley Additive explanations (SHAP) represent one of the most successful machine learning approaches for understanding oligomerization selectivity [12] [14]. SHAP analysis provides both global and local explanations for model predictions, enabling researchers to understand which molecular features most significantly influence selectivity outcomes [14]. In the context of trans-3-octene oligomerization, SHAP analysis has revealed that zeolite structural parameters, including pore size, acid site density, and framework topology, are the most important factors determining selectivity [12].
The application of SHAP to zeolite-catalyzed oligomerization has provided quantitative insights into structure-property relationships [12]. Studies have shown that Si/Al ratio, pore diameter, and surface area are the three most important features for predicting oligomerization selectivity, with SHAP values indicating their relative contributions to the prediction outcome [12]. This analysis has enabled the identification of optimal zeolite compositions and structures for maximizing desired product selectivity [12].
Sure Independence Screening and Sparsifying Operator (SISSO) methodology has been applied to oligomerization selectivity prediction with remarkable success [12]. SISSO provides human-interpretable equations that describe the relationship between catalyst properties and selectivity, enabling mechanistic understanding of the underlying chemistry [12]. The method has generated predictive equations with R² values exceeding 0.90, demonstrating high accuracy in selectivity prediction [12].
Graph neural networks (GNNs) have shown exceptional promise for predicting oligomerization selectivity based on molecular structure [15]. Three-dimensional GNNs have been developed that can predict energy barrier differences between competing reaction pathways, providing direct insights into selectivity determining factors [15]. These models have achieved R² values of 0.93-0.96 for energy barrier predictions, enabling reliable selectivity forecasting [15].
The application of machine learning to Fe-catalyzed ethylene oligomerization has demonstrated the potential for predicting propagation versus termination selectivity [13]. A machine learning model based on several hundred experimental selectivity values has achieved sub-kcal/mol accuracy in predicting K-values that determine α-olefin distribution [13]. This model has been experimentally validated and shown to provide accurate predictions for new catalyst systems [13].
Feature importance analysis using machine learning has revealed unexpected insights into oligomerization mechanisms [13]. Traditional chemical intuition suggested that certain ligand properties would be most important for selectivity, but machine learning analysis has identified previously overlooked structural features that significantly influence reaction outcomes [13]. This has led to the development of new catalyst design principles based on data-driven insights [13].
The integration of machine learning with computational chemistry has enabled the development of predictive models that combine the accuracy of quantum mechanical calculations with the efficiency of statistical learning [15]. These hybrid approaches use density functional theory calculations to generate training data, which is then used to train machine learning models capable of rapid selectivity prediction [15].
Ensemble machine learning methods have been applied to improve the robustness and accuracy of selectivity predictions [16]. These approaches combine multiple individual models to generate consensus predictions, reducing the impact of individual model limitations and improving overall prediction reliability [16]. Random forest, support vector machines, and neural networks have been successfully combined in ensemble approaches for oligomerization selectivity prediction [16].
The application of machine learning to oligomerization selectivity prediction has revealed the importance of reaction condition optimization [12]. Machine learning models have identified optimal temperature, pressure, and contact time conditions for maximizing desired product selectivity, providing guidance for experimental optimization [12]. These insights have enabled the development of more efficient and selective oligomerization processes [12].
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